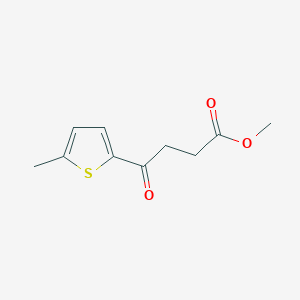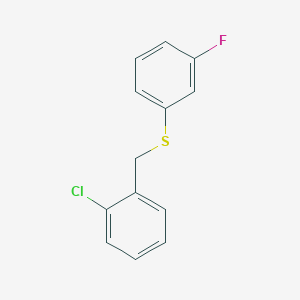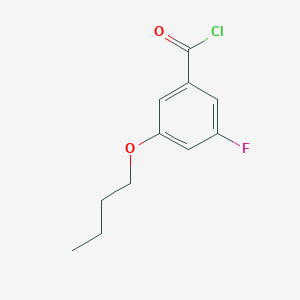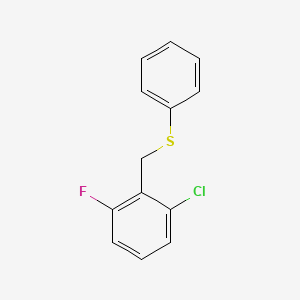
1-(2-n-Propoxynaphthyl) trifluoromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and have found applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a valuable synthetic target.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C) . This method provides good yields and is effective for various methyl esters.
Industrial Production Methods
Industrial production of trifluoromethyl ketones often involves large-scale reactions using similar nucleophilic trifluoromethylation techniques. The use of fluoroform, a potent greenhouse gas, is optimized to minimize environmental impact while maximizing yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-n-Propoxynaphthyl) trifluoromethyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-n-Propoxynaphthyl) trifluoromethyl ketone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-n-Propoxynaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets. For example, trifluoromethyl ketones are known to inhibit histone deacetylase (HDAC) enzymes, which play a role in gene expression and regulation . The compound exhibits different binding mechanisms depending on the enzyme isoform, demonstrating fast-on–fast-off or slow-binding mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-n-Propoxynaphthyl) methyl ketone
- 1-(2-n-Propoxynaphthyl) ethyl ketone
- 1-(2-n-Propoxynaphthyl) butyl ketone
Uniqueness
1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-propoxynaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-2-9-20-12-8-7-10-5-3-4-6-11(10)13(12)14(19)15(16,17)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWWGWMSYNRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
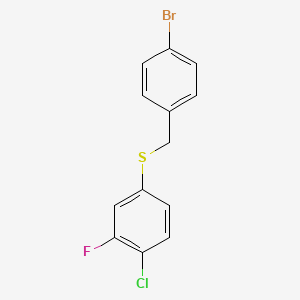
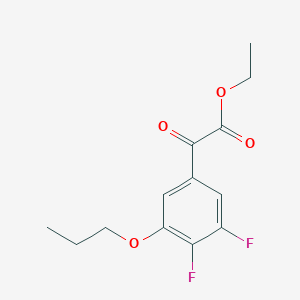
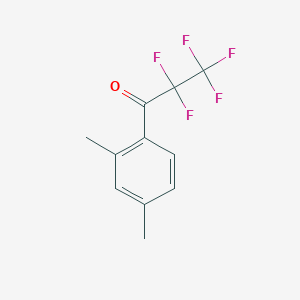
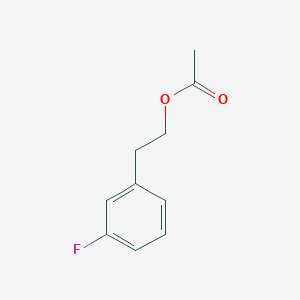
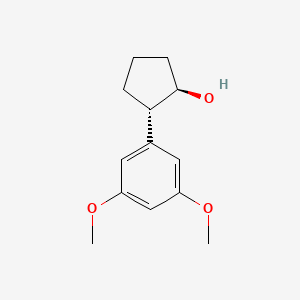
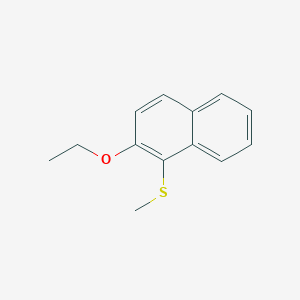
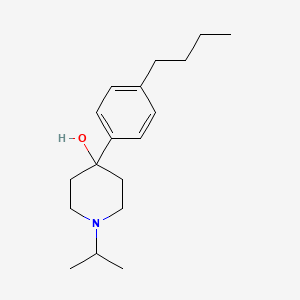
![O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate](/img/structure/B7998087.png)
